molecular formula C19H26N6O B2634423 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea CAS No. 1795297-00-5

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea

Cat. No. B2634423
CAS RN: 1795297-00-5
M. Wt: 354.458
InChI Key: OKJLOJUVEXDKLB-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Scientific Research Applications

Synthesis of Cytotoxic Heterocyclic Compounds

Researchers have developed new diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives with potential cytotoxic activity against cancer cell lines. These compounds were synthesized using similar structural motifs, highlighting the utility of such chemical structures in drug discovery. Notably, certain derivatives displayed promising growth inhibitory effects, indicating their potential in cancer treatment research (Mansour et al., 2020).

Structural Analysis and Hydrogen Bonding

Studies have focused on the structural aspects and hydrogen bonding capabilities of compounds featuring pyrimidin-yl and related groups. For instance, analysis of hydrogen-bonded ribbons and sheets in certain derivatives provides insights into their structural polarization, which is critical for understanding their reactivity and potential applications in designing molecular assemblies and materials (Orozco et al., 2009).

Chemical Reactivity and Synthesis Applications

Research into the reactivity of compounds containing pyrimidin-yl structures has led to the synthesis of novel derivatives with diverse applications. These studies shed light on the synthesis strategies and the potential of such compounds in creating new materials with specific chemical and physical properties. For example, the synthesis and characterization of stable betainic pyrimidinaminides demonstrate the versatility of these compounds in chemical synthesis (Schmidt, 2002).

properties

IUPAC Name

1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-14-9-5-6-10-15(14)21-19(26)22-16-13-20-18(23-17(16)24(2)3)25-11-7-8-12-25/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJLOJUVEXDKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea

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